molecular formula C3H8NaO B1589648 Sodium propan-2-olate CAS No. 683-60-3

Sodium propan-2-olate

Cat. No.: B1589648
CAS No.: 683-60-3
M. Wt: 83.08 g/mol
InChI Key: AGZVMFHCESVRRI-UHFFFAOYSA-N
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Description

Sodium propan-2-olate, also known as sodium isopropoxide, is an organosodium compound with the chemical formula C₃H₇NaO. It is a colorless liquid that is commonly used as a strong base and nucleophile in organic synthesis. This compound is characterized by its sodium and isopropyl functional groups and is known for its versatility in various chemical reactions .

Mechanism of Action

Target of Action

Sodium propan-2-olate, also known as sodium isopropoxide, is a strong base . Its primary targets are acidic protons present in various organic compounds . By abstracting these protons, this compound plays a crucial role in the formation of new chemical bonds .

Mode of Action

This compound interacts with its targets by acting as a base . It abstracts a proton from the acidic site of the target molecule, leading to the formation of a new chemical bond . This interaction results in the generation of a new compound, altering the chemical structure of the original molecule .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific reaction it is involved in. It is known to act as a catalyst in many reactions, such as the polymerization of butadiene . In these reactions, this compound facilitates the formation of polymers by enabling the addition of monomer units .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the formation of new compounds. By abstracting protons from target molecules, it facilitates the formation of new chemical bonds, leading to the synthesis of new molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals. It is known to be flammable, with a flash point of 12°C , indicating that it should be handled with care in environments with potential ignition sources.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium propan-2-olate can be synthesized through the reaction of sodium metal with isopropyl alcohol. The reaction is typically carried out under anhydrous conditions to prevent the formation of sodium hydroxide. The reaction can be represented as follows:

2C3H7OH+2Na2C3H7ONa+H22 \text{C}_3\text{H}_7\text{OH} + 2 \text{Na} \rightarrow 2 \text{C}_3\text{H}_7\text{ONa} + \text{H}_2 2C3​H7​OH+2Na→2C3​H7​ONa+H2​

This reaction requires careful handling of sodium metal due to its highly reactive nature .

Industrial Production Methods: In industrial settings, this compound is produced by reacting sodium hydroxide with isopropyl alcohol. This method is preferred due to the availability and lower reactivity of sodium hydroxide compared to sodium metal. The reaction is as follows:

C3H7OH+NaOHC3H7ONa+H2O\text{C}_3\text{H}_7\text{OH} + \text{NaOH} \rightarrow \text{C}_3\text{H}_7\text{ONa} + \text{H}_2\text{O} C3​H7​OH+NaOH→C3​H7​ONa+H2​O

This method is more scalable and safer for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Sodium propan-2-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium propan-2-olate has a wide range of applications in scientific research:

    Chemistry: Used as a strong base and nucleophile in organic synthesis, facilitating various reactions such as condensations, eliminations, and alkylations.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceutical intermediates.

    Medicine: Utilized in the preparation of drugs and other medicinal compounds.

    Industry: Acts as a catalyst in the production of biodiesel and other industrial processes.

Comparison with Similar Compounds

    Sodium ethoxide (C₂H₅ONa): Similar in structure but with an ethyl group instead of an isopropyl group.

    Sodium methoxide (CH₃ONa): Contains a methyl group instead of an isopropyl group.

    Potassium propan-2-olate (C₃H₇OK): Similar structure but with potassium instead of sodium.

Uniqueness: Sodium propan-2-olate is unique due to its specific reactivity and solubility properties. Compared to sodium ethoxide and sodium methoxide, it offers different steric and electronic effects, making it suitable for specific reactions. Its use as a catalyst in biodiesel production also highlights its industrial significance .

Properties

CAS No.

683-60-3

Molecular Formula

C3H8NaO

Molecular Weight

83.08 g/mol

IUPAC Name

sodium;propan-2-olate

InChI

InChI=1S/C3H8O.Na/c1-3(2)4;/h3-4H,1-2H3;

InChI Key

AGZVMFHCESVRRI-UHFFFAOYSA-N

SMILES

CC(C)[O-].[Na+]

Canonical SMILES

CC(C)O.[Na]

Key on ui other cas no.

683-60-3

Pictograms

Flammable; Corrosive; Irritant; Health Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium isopropoxide in THF was prepared by the reaction of 45 g (1125 mmole) of 60% sodium hydride with 84 ml (1100 mmole) of isopropyl alcohol in 400 ml of THF. This solution was added, with mechanical stirring, to 83.4 g (490 mmole) of thiophosphorylchloride in 300 ml of THF and cooled to -40° C. internal. After the addition was complete the reaction mixture was slowly warmed to 25° C. When gas chromatography showed the reaction to be complete the THF was removed in vacuo and the product partitioned between hexanes and water. The organic layer was dried over anhydrous magnesium sulfate and concentrated in vacuo yielding 93 g of the title compound, an oil. nmr 1.4 d 12H, 4.9 m 2H.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
83.4 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
sodium isopropoxide
Name
title compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does sodium propan-2-olate react with iridium complexes containing carbonyl and phosphine ligands?

A1: this compound acts as a nucleophile, attacking the carbonyl ligand in iridium complexes like trans-[IrCl(CO)L2] (where L represents a bulky tertiary phosphine ligand such as (phenylethynyl)di-t-butylphosphine). This attack leads to the formation of a new chelate complex, where the iridium center is coordinated to both the phosphorus atom of the phosphine ligand and the oxygen atom of the resulting alkoxide group. [1]

Q2: Can you provide an example of a specific reaction and the characterized product?

A2: In a study by Chatt et al., treating trans-[IrCl(CO){PBut2(CCPh)}2] with this compound in propan-2-ol yielded the chelate complex [Ir{C(O)CH2CH2CH3}(CO){PBut2(CCPh)}2]. The structure of this complex was confirmed using various spectroscopic techniques, including infrared, 1H NMR, 31P NMR, and 13C NMR spectroscopy. [1]

  1. Chatt, J., Mason, R., & Pombeiro, A. J. L. (1983). Some complexes of platinum, palladium, rhodium, and iridium formed from the bulky ligand (phenylethynyl)di-t-butylphosphine. Journal of the Chemical Society, Dalton Transactions, (1), 219-224.

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